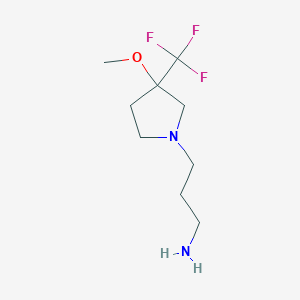
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is a compound that features a pyrrolidine ring substituted with a methoxy and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of a suitable amine with a trifluoromethylated ketone under reductive amination conditions. The methoxy group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the methoxy group to a hydroxyl group.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the methoxy group may influence the compound’s pharmacokinetic properties. The pyrrolidine ring provides structural rigidity and contributes to the overall three-dimensional shape of the molecule, which is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Pyrrolidin-1-yl)propan-1-amine: Lacks the methoxy and trifluoromethyl groups, resulting in different chemical and biological properties.
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-amine: Similar structure but with an additional carbon in the alkyl chain, which can affect its reactivity and biological activity.
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine: Shorter alkyl chain, leading to different pharmacokinetic and pharmacodynamic properties.
Uniqueness
The presence of both methoxy and trifluoromethyl groups in 3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine makes it unique compared to other pyrrolidine derivatives. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and overall stability.
Properties
Molecular Formula |
C9H17F3N2O |
|---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
3-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C9H17F3N2O/c1-15-8(9(10,11)12)3-6-14(7-8)5-2-4-13/h2-7,13H2,1H3 |
InChI Key |
QQXSPSAKJAKJGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCN(C1)CCCN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B13333944.png)
![8-Bromo-7-methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13333948.png)
![11-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13333956.png)
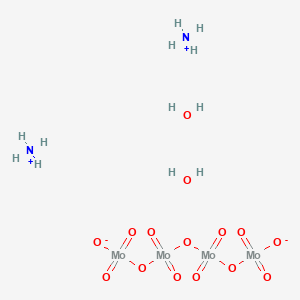
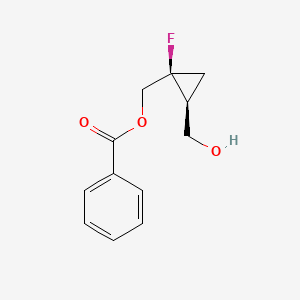
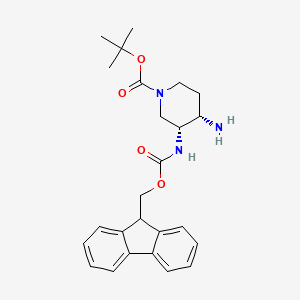
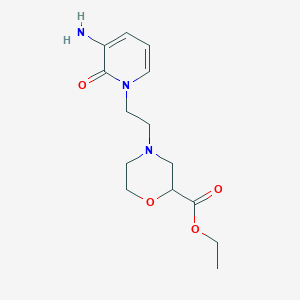

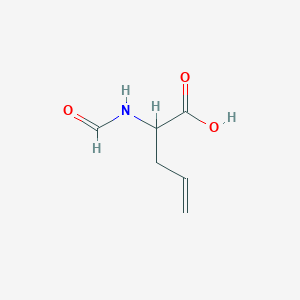

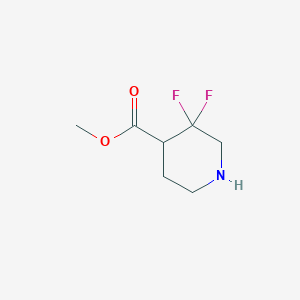
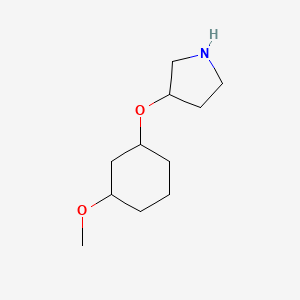
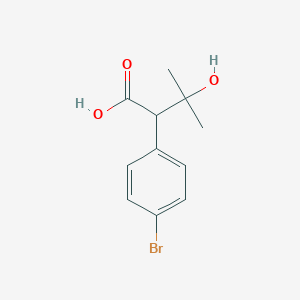
![5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13334046.png)
